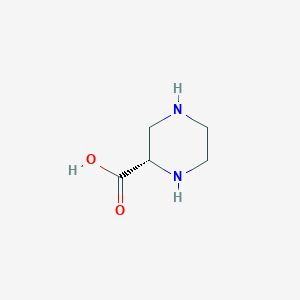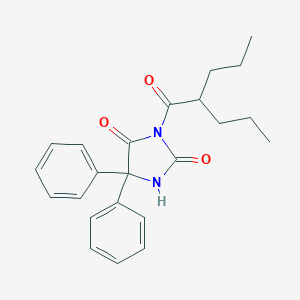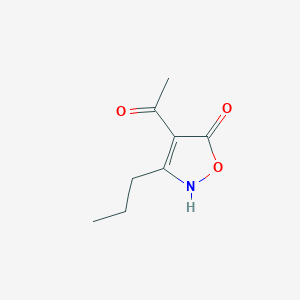
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. The inhibition of 20-HETE synthesis by HET0016 has been shown to have potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Mechanism Of Action
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one selectively inhibits the synthesis of 20-HETE by inhibiting the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting the synthesis of 20-HETE, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to have potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Biochemical And Physiological Effects
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In animal models of hypertension, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. In addition, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Furthermore, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to reduce the infarct size in animal models of ischemic stroke.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one is its selectivity for 20-HETE synthase. This allows for more targeted inhibition of 20-HETE synthesis, which may reduce the potential for off-target effects. However, one limitation of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one is its relatively low potency, which may limit its efficacy in certain applications.
Future Directions
There are a number of potential future directions for research on 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one. One area of interest is the development of more potent inhibitors of 20-HETE synthase. In addition, further research is needed to determine the efficacy of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one in various disease models, including hypertension, cancer, and ischemic stroke. Finally, the potential long-term effects of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one on the cardiovascular system and other organs need to be further investigated.
Synthesis Methods
The synthesis of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one involves the reaction of 3-propyl-4,5-dihydroisoxazole with ethyl glyoxalate in the presence of sodium ethoxide. The resulting product is then hydrolyzed with hydrochloric acid to yield 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one.
Scientific Research Applications
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been extensively studied in various in vitro and in vivo models. In animal models of hypertension, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. In addition, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Furthermore, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to reduce the infarct size in animal models of ischemic stroke.
properties
CAS RN |
150307-84-9 |
|---|---|
Product Name |
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one |
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-acetyl-3-propyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-4-6-7(5(2)10)8(11)12-9-6/h9H,3-4H2,1-2H3 |
InChI Key |
BYDYHGRLZYYOEO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)ON1)C(=O)C |
Canonical SMILES |
CCCC1=C(C(=O)ON1)C(=O)C |
synonyms |
5(4H)-Isoxazolone, 4-(1-hydroxyethylidene)-3-propyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
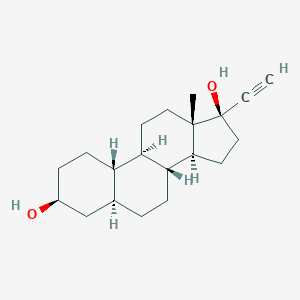
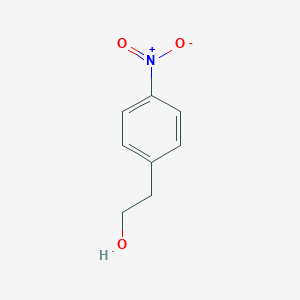
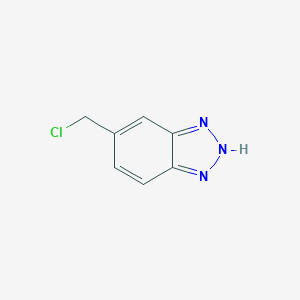
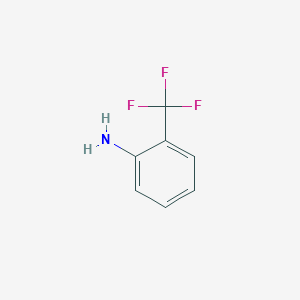
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
